molecular formula C7H2F2N2O3 B15309833 1,3-Difluoro-2-isocyanato-4-nitrobenzene

1,3-Difluoro-2-isocyanato-4-nitrobenzene

Cat. No.: B15309833
M. Wt: 200.10 g/mol
InChI Key: CVSWCEVIPPRANQ-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-isocyanato-4-nitrobenzene is a fluorinated aromatic compound featuring a benzene ring substituted with two fluorine atoms at positions 1 and 3, an isocyanate (-NCO) group at position 2, and a nitro (-NO₂) group at position 3. Its molecular formula is C₇H₂F₂N₂O₃, with a molecular weight of 216.12 g/mol. The isocyanate group confers high reactivity, making it valuable in synthesizing polymers, agrochemicals, and pharmaceuticals. The nitro and fluorine substituents enhance electron-withdrawing effects, influencing both chemical reactivity and physical properties such as solubility and thermal stability.

Properties

Molecular Formula

C7H2F2N2O3

Molecular Weight

200.10 g/mol

IUPAC Name

1,3-difluoro-2-isocyanato-4-nitrobenzene

InChI

InChI=1S/C7H2F2N2O3/c8-4-1-2-5(11(13)14)6(9)7(4)10-3-12/h1-2H

InChI Key

CVSWCEVIPPRANQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)N=C=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Difluoro-2-isocyanato-4-nitrobenzene is typically synthesized through the reaction of 3,4-difluoronitrobenzene with an isocyanate reagent. The reaction is carried out under an inert atmosphere, often using nitrogen or argon gas, to prevent unwanted side reactions. The mixture is heated to facilitate the reaction, and the product is subsequently purified through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of 1,3-difluoro-2-isocyanato-4-nitrobenzene follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-difluoro-2-isocyanato-4-nitrobenzene involves its interaction with nucleophiles and electrophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophiles such as amines and alcohols. The nitro group, being an electron-withdrawing group, enhances the reactivity of the benzene ring towards electrophilic substitution reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

The table below highlights key structural and functional differences between 1,3-difluoro-2-isocyanato-4-nitrobenzene and analogous compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Reactivity/Properties Applications
1,3-Difluoro-2-isocyanato-4-nitrobenzene F (1,3), NCO (2), NO₂ (4) 216.12 Reactive isocyanate; strong EW effects Pharmaceuticals, polymers
3,5-Difluoro-2-nitrobenzoic acid F (3,5), COOH (2), NO₂ (2) 217.11 Acidic; hydrogen bonding Organic synthesis
4-Chloro-2-fluoro-1-isocyanatobenzene Cl (4), F (2), NCO (1) 175.56 Electron-deficient ring; halogenated Agrochemicals
1,3-Dibromo-2-fluoro-4-nitrobenzene Br (1,3), F (2), NO₂ (4) 313.90 Heavy atoms; bromine as leaving group Material science
1,3-Difluoro-2-methyl-4-nitrobenzene F (1,3), CH₃ (2), NO₂ (4) 173.12 Steric hindrance; reduced reactivity Chemical intermediates
Key Observations:
  • Isocyanate vs. Carboxylic Acid : The replacement of -COOH (in 3,5-difluoro-2-nitrobenzoic acid) with -NCO shifts reactivity from acid-base interactions to nucleophilic additions (e.g., forming ureas with amines) .
  • Halogen Substitution : Chloro (in 4-chloro-2-fluoro-1-isocyanatobenzene) and bromo (in 1,3-dibromo-2-fluoro-4-nitrobenzene) substituents increase molecular weight and alter electronic effects. Bromine’s leaving-group ability contrasts with isocyanate’s reactivity .
  • Methyl vs. Isocyanate : The methyl group in 1,3-difluoro-2-methyl-4-nitrobenzene introduces steric hindrance and electron-donating effects, reducing electrophilic substitution rates compared to the electron-withdrawing isocyanate .

Pharmacological Implications (Extrapolated from )

However, unlike dFdC, which inhibits DNA polymerase via triphosphate incorporation , the target compound’s nitro and isocyanate groups may interact with biological nucleophiles (e.g., thiols in proteins).

Physical and Chemical Properties

  • Solubility : The nitro and fluorine groups reduce solubility in polar solvents compared to methyl or bromo analogs.
  • Thermal Stability : Isocyanates generally decompose at elevated temperatures, whereas brominated analogs (e.g., 1,3-dibromo-2-fluoro-4-nitrobenzene) exhibit higher thermal stability due to stronger C-Br bonds .
  • Reactivity : The isocyanate group undergoes rapid reactions with water (hydrolysis to amines) and alcohols (forming carbamates), distinguishing it from inert methyl or bulky bromo substituents .

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